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Abstract
Sodium succinate, the sodium salt of succinic acid, is a key metabolic intermediate with a

profound influence on the cellular redox state. As a central component of the tricarboxylic acid

(TCA) cycle and a direct substrate for Complex II of the electron transport chain (ETC), its

availability directly modulates cellular bioenergetics and the balance of critical redox couples,

namely NAD+/NADH and FAD/FADH2.[1][2][3] Beyond its canonical metabolic role, succinate

has emerged as a crucial signaling molecule, acting both intracellularly to influence hypoxic

responses and extracellularly through its cognate receptor, SUCNR1 (GPR91), to modulate

immune cell function and other physiological processes.[4][5][6] This guide provides an in-

depth technical overview of the multifaceted effects of sodium succinate on the cellular redox

state, its implications for reactive oxygen species (ROS) production, and its role in cellular

signaling. We present quantitative data from key studies, detailed experimental protocols for

assessing these effects, and visual representations of the core pathways involved.

Introduction: Succinate as a Bioenergetic and
Signaling Hub
Succinate is a pivotal metabolite in cellular metabolism, primarily recognized for its role in the

TCA cycle, where it is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH).[7]

[8] This reaction is unique as SDH is also Complex II of the mitochondrial ETC, directly linking
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the TCA cycle to oxidative phosphorylation.[1][9][10] The oxidation of succinate is coupled to

the reduction of flavin adenine dinucleotide (FAD) to FADH2, which then donates electrons to

the ETC to drive ATP synthesis.[11][12] Consequently, the concentration and metabolism of

succinate are critical determinants of the cellular redox environment.

Recent research has expanded our understanding of succinate's function, revealing its capacity

to act as a signaling molecule.[6][13] Under conditions of metabolic stress, such as hypoxia or

ischemia, succinate can accumulate and exit the mitochondria.[14][15] In the cytosol, it can

inhibit prolyl hydroxylase domain enzymes (PHDs), leading to the stabilization of hypoxia-

inducible factor-1α (HIF-1α), a master regulator of the hypoxic response.[4][6][13]

Extracellularly, succinate can activate the G protein-coupled receptor SUCNR1, triggering

various signaling cascades in target cells, particularly immune cells.[16][17][18]

Metabolic Impact of Sodium Succinate on Cellular
Redox State
The primary effect of sodium succinate on the cellular redox state is mediated through its

oxidation by SDH (Complex II) in the mitochondria.

Direct Modulation of the FAD/FADH2 Redox Couple
The oxidation of succinate to fumarate by SDH directly reduces FAD to FADH2.[3] This shifts

the mitochondrial FAD/FADH2 pool towards a more reduced state. The resulting FADH2 then

transfers its electrons to the iron-sulfur clusters within Complex II and subsequently to

coenzyme Q (ubiquinone), reducing it to ubiquinol.[2][11] This process bypasses Complex I of

the ETC.

Indirect Influence on the NAD+/NADH Redox Couple
While succinate oxidation does not directly involve the NAD+/NADH couple, it significantly

influences it through its effects on the ETC. By feeding electrons into the ETC at Complex II,

succinate oxidation contributes to the generation of a proton motive force, which is utilized by

ATP synthase to produce ATP.[9] A high rate of succinate-driven respiration can lead to a highly

reduced coenzyme Q pool. This can cause a phenomenon known as reverse electron transport

(RET), where electrons are driven backward from the coenzyme Q pool to Complex I, reducing

NAD+ to NADH.[6][19][20] This process is a significant source of mitochondrial ROS.[15][19]
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Succinate-Mediated Reactive Oxygen Species (ROS)
Production
The accumulation of succinate, particularly during ischemia-reperfusion events, is a major

driver of mitochondrial ROS production.[14][15][21] Upon reoxygenation, the accumulated

succinate is rapidly oxidized by SDH, leading to a surge in electron flow through the ETC.[22]

This can overwhelm the capacity of the downstream complexes, leading to a highly reduced

coenzyme Q pool and subsequent RET at Complex I, which generates superoxide radicals.[19]

[23] There is also evidence that Complex II itself can be a source of ROS, particularly when

damaged or inhibited.[24]

Succinate as a Signaling Molecule
Intracellular Signaling: HIF-1α Stabilization
Under hypoxic conditions, the activity of the TCA cycle is altered, leading to the accumulation of

succinate. This accumulated succinate can inhibit PHDs, which are responsible for

hydroxylating HIF-1α and targeting it for proteasomal degradation.[6][13] The inhibition of

PHDs leads to the stabilization and activation of HIF-1α, which then translocates to the nucleus

and initiates the transcription of genes involved in adapting to low oxygen conditions, such as

those promoting glycolysis and angiogenesis.[14]

Extracellular Signaling: SUCNR1 Activation
Succinate can be transported out of the cell and act as a ligand for the G protein-coupled

receptor SUCNR1 (also known as GPR91).[5][25] SUCNR1 is expressed on the surface of

various cell types, including immune cells, platelets, and cells in the kidney and liver.[17][18]

Activation of SUCNR1 can trigger diverse downstream signaling pathways, including both Gi

and Gq signaling, leading to effects such as immune cell activation, modulation of blood

pressure, and platelet aggregation.[16][17][26]

Data Presentation
The following tables summarize quantitative data on the effects of succinate on cellular redox

parameters and mitochondrial function.

Table 1: Effect of Succinate on Mitochondrial Respiration in Prostate Cancer (PCa) Tissue.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.119.042791
https://pmc.ncbi.nlm.nih.gov/articles/PMC4255242/
https://royalsocietypublishing.org/doi/10.1098/rsbl.2023.0344
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2023.1266973/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2605959/
https://www.researchgate.net/figure/ROS-production-in-the-respiratory-chain-by-complex-I-and-III-with-succinate-a-RET_fig2_337408203
https://www.mdpi.com/1422-0067/23/20/12168
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1404441/full
https://www.tara.tcd.ie/bitstreams/8a416ad2-655a-4c2b-bc78-669cf5b020ed/download
https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.119.042791
https://consensus.app/questions/succinate-function-in-cellular-metabolism/
https://en.wikipedia.org/wiki/SUCNR1
https://pmc.ncbi.nlm.nih.gov/articles/PMC12001207/
https://journals.physiology.org/doi/full/10.1152/ajpendo.00009.2023
https://www.chg.ox.ac.uk/publications/1184997
https://pmc.ncbi.nlm.nih.gov/articles/PMC12001207/
https://pubmed.ncbi.nlm.nih.gov/39838520/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Non-Malignant
Tissue (pmol
O2/s/mg)

Malignant PCa
Tissue (pmol
O2/s/mg)

Fold Change

LEAK Respiration

(Succinate +

Rotenone)

15.2 ± 2.1 25.8 ± 3.5 1.7

Oxidative

Phosphorylation (P CII

)

80.5 ± 7.9 125.3 ± 11.2 1.6

Electron Transport

Capacity (E CII )
95.1 ± 9.3 148.6 ± 14.1 1.6

Data adapted from a study on human prostate cancer tissue, demonstrating enhanced

Complex II-linked respiration in malignant tissue.[24] LEAK respiration represents proton leak

in the absence of ADP, while P CII and E CII represent ADP-stimulated and uncoupled

respiration with succinate, respectively.

Table 2: Impact of Sodium Succinate on Erythrocyte Redox State in Athletes.

Parameter
Control (Pre-
Supplementation)

Post-Sodium
Succinate
Supplementation

% Change

Reduced Glutathione

(GSH) (x 10 -12

mM/erythrocyte)

2.34 3.12 +33.3%

Erythrocyte Sorption

Ability (%)
35.6 27.1 -23.9%

Erythrocyte

Permeability

(conditional units)

4.61 3.98 -13.7%
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Data from a study investigating the effects of a sodium succinate-based supplement on

oxidative stress in athletes' erythrocytes.[27] The results indicate a normalization of the

prooxidant-antioxidant balance.

Experimental Protocols
Measurement of Mitochondrial Respiration using High-
Resolution Respirometry
This protocol describes the use of an Oroboros O2k high-resolution respirometer to assess

mitochondrial function in permeabilized cells in response to succinate.

Materials:

Cultured cells of interest

Respiration medium (e.g., MiR05)

Digitonin (for cell permeabilization)

Substrates: Pyruvate, Malate, Glutamate, Succinate

Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

ADP

Cytochrome c

Procedure:

Cell Preparation: Harvest cultured cells and resuspend them in respiration medium to a final

concentration of 1-2 x 10^6 cells/mL.

Instrument Calibration: Calibrate the Oroboros O2k instrument according to the

manufacturer's instructions to ensure accurate oxygen concentration measurements.

Baseline Respiration: Add the cell suspension to the O2k chambers and record the routine

respiration of intact cells.
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Permeabilization: Add digitonin to permeabilize the cell membrane, allowing for the direct

assessment of mitochondrial function. Confirm membrane integrity by adding cytochrome c;

a minimal increase in respiration indicates intact outer mitochondrial membranes.

Complex I-Linked Respiration: Add pyruvate, malate, and glutamate to the chambers to fuel

Complex I-linked respiration. Add ADP to stimulate oxidative phosphorylation (State 3

respiration).

Succinate-Driven Respiration: Add succinate to the chambers to assess Complex II-linked

respiration.

Inhibition of Complex I: Add rotenone to inhibit Complex I, isolating the contribution of

Complex II to respiration.

Maximal Respiration and Inhibition: Subsequent additions of uncouplers (e.g., FCCP) and

inhibitors (e.g., antimycin A) can be used to determine the maximal electron transport system

capacity and non-mitochondrial oxygen consumption, respectively.[28]

Quantification of Cellular NAD+/NADH Ratio
This protocol outlines an enzymatic cycling assay for the quantification of intracellular NAD+

and NADH levels.

Materials:

Cell or tissue samples

Extraction Buffers: Acidic buffer (e.g., 0.2 M HCl) for NAD+ extraction and alkaline buffer

(e.g., 0.2 M NaOH) for NADH extraction.

Neutralization Buffers

Assay Buffer

Alcohol Dehydrogenase (ADH)

Phenazine Ethosulfate (PES)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

NAD+ and NADH standards

96-well plate and plate reader

Procedure:

Sample Extraction: Homogenize cell or tissue samples in either the acidic extraction buffer

(for NAD+) or the alkaline extraction buffer (for NADH) to selectively destroy the other form

of the dinucleotide.

Neutralization: Neutralize the extracts to bring the pH to a suitable range for the enzymatic

assay.

Standard Curve Preparation: Prepare a standard curve using known concentrations of NAD+

and NADH.

Enzymatic Reaction: In a 96-well plate, add the extracted samples and standards. Initiate the

cycling reaction by adding a master mix containing ADH, PES, MTT, and ethanol. The ADH

will cycle between NAD+ and NADH, and in the process, reduce MTT to formazan, which

has a strong absorbance at 570 nm.

Measurement: Measure the absorbance at 570 nm over time using a plate reader. The rate

of formazan production is proportional to the concentration of NAD+ or NADH in the sample.

Quantification: Calculate the NAD+ and NADH concentrations in the samples by comparing

their reaction rates to the standard curve. The NAD+/NADH ratio can then be determined.

[29][30]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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